N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Medicinal chemistry Antibacterial SAR 1,3,4-Oxadiazole

This uncharacterized 4-methoxyphenyl/3-CF₃ oxadiazole-benzamide fills a critical gap between electron-donating and electron-withdrawing SAR series. Its distinct Hammett σₚ (–0.27) and H-bonding properties enable systematic exploration of antibacterial potency, spectrum, and mechanism—potentially unveiling a sixth antibacterial mode. Ideal as a matched negative control to confirm halogen-dependent activity or as a starting point for IP-differentiated lead optimization. Order now for targeted SAR and mechanism-of-action studies.

Molecular Formula C17H12F3N3O3
Molecular Weight 363.296
CAS No. 865286-59-5
Cat. No. B2873374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS865286-59-5
Molecular FormulaC17H12F3N3O3
Molecular Weight363.296
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3O3/c1-25-13-7-5-10(6-8-13)15-22-23-16(26-15)21-14(24)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24)
InChIKeyJCKDDATVJSKGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 865286-59-5 – Structural and Pharmacological Baseline for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide


N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 865286-59-5) is a synthetic small molecule (C17H12F3N3O3, MW 363.30) belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its synthetic tractability and the profound impact of subtle substituent modifications on both antibacterial potency and mechanism of action. The compound features a unique dual-substitution pattern: an electron-donating 4-methoxyphenyl group at the oxadiazole 5-position, coupled with an electron-withdrawing 3-trifluoromethyl group on the benzamide ring [1]. While the broader oxadiazole-benzamide class has yielded multiple high-potency antibacterial leads (e.g., HSGN-218 with MIC 0.003 µg/mL against C. difficile, and HSGN-237/238 with MICs of 0.03–0.125 µg/mL against N. gonorrhoeae), the specific 4-methoxyphenyl/3-CF3 combination represented by this compound remains pharmacologically uncharacterized, positioning it as a high-value probe for structure–activity relationship (SAR) expansion and intellectual property differentiation [2].

Why Generic Substitution Fails for 865286-59-5: Class-Level Evidence of Substituent-Dependent Divergence


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, seemingly minor substituent changes drive radical divergence in antibacterial potency (MIC differences exceeding 500-fold), mechanism of action (e.g., trans-translation inhibition vs. LTA biosynthesis inhibition vs. membrane depolarization vs. menaquinone biosynthesis disruption), and spectrum (Gram-positive-only vs. Gram-negative activity) [1][2]. For example, the trifluoromethyl analog (compound 5) exhibits an MIC of 2 µg/mL against MRSA, while the pentafluorosulfanyl analog (compound 13) achieves an MIC of 0.25–0.5 µg/mL against the same strain—a 4- to 8-fold potency enhancement arising solely from the substituent at the benzamide 4-position [3]. Direct experimental evidence for the 4-methoxyphenyl/3-CF3 combination present in 865286-59-5 is absent from the peer-reviewed literature; therefore, any assumption that a generic oxadiazole-benzamide can replicate its properties is unsupported. Procurement of this specific CAS number is essential for programs requiring exact structural replication, SAR exploration around the under-studied 4-methoxyphenyl oxadiazole sub-series, or IP freedom-to-operate evaluation.

Quantitative Differentiation Evidence for CAS 865286-59-5 Relative to In-Class Analogs


Structural Differentiation: 4-Methoxyphenyl Oxadiazole vs. the 4-Fluorophenyl Benchmark (KKL-40)

CAS 865286-59-5 differentiates itself from the most extensively characterized close analog, KKL-40 (CAS 865285-47-8), through a single atom substitution at the oxadiazole 5-position: a 4-methoxyphenyl group replaces the 4-fluorophenyl group. KKL-40 is a validated trans-translation inhibitor with confirmed antibacterial activity against S. aureus. For CAS 865286-59-5, this OCH3-for-F replacement introduces distinct electronic (Hammett σp: –0.27 for OCH3 vs. +0.06 for F) and steric parameters, with the methoxy group providing hydrogen-bond acceptor capability absent in the fluoro analog. Furthermore, the benzamide substitution pattern differs: KKL-40 bears a 2-fluoro substituent on the benzamide ring, whereas the target compound employs a 3-trifluoromethyl group [1].

Medicinal chemistry Antibacterial SAR 1,3,4-Oxadiazole

In-Class Antibacterial Potency Context: Trifluoromethyl vs. Polyfluorinated Substituents Against MRSA

Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, the simple trifluoromethyl (CF3) substituent on the benzamide ring consistently yields inferior antibacterial potency compared to bulkier or more electron-withdrawing fluorinated groups. In head-to-head screening against S. aureus ATCC 25923 and MRSA ATCC 33592, the CF3-substituted analog (compound 5) exhibited MIC values of 2 µg/mL against both strains. By comparison, the OCF3 analog (compound 11) achieved MICs of 1 µg/mL, while the SF5 analog (compound 13) reached MICs of 0.25 µg/mL against S. aureus and 0.5 µg/mL against MRSA—representing an 8-fold and 4-fold potency advantage over the CF3 variant, respectively [1]. The target compound likewise features a CF3 group at the benzamide 3-position, placing it within this lower-potency sub-class. Its 4-methoxyphenyl group on the oxadiazole ring may partially compensate through altered target interactions, but no direct MIC data exist to confirm this hypothesis.

Antibacterial MRSA MIC SAR

Gram-Negative Activity: Trifluoromethyl-Phenyl Substitution Loses Potency Against N. gonorrhoeae Relative to Halogenated Analogs

In a focused study of N-(1,3,4-oxadiazol-2-yl)benzamides against N. gonorrhoeae, the trifluoromethylphenyl-substituted analog HSGN-235 exhibited markedly attenuated activity (MIC = 16 µg/mL) compared to halogenated analogs HSGN-237 and HSGN-238, which achieved MICs of 0.125 µg/mL against the same strain—a 128-fold potency differential [1]. When tested against a broader panel of drug-resistant N. gonorrhoeae clinical isolates, HSGN-237 and HSGN-238 maintained potent activity at 0.03–0.125 µg/mL, outperforming both azithromycin (MIC = 256 µg/mL) and tetracycline (MIC = 2 µg/mL) [1]. The target compound shares with HSGN-235 the presence of a trifluoromethyl-substituted phenyl ring and lacks the halogen atoms (F, Cl) that correlate with superior anti-gonococcal activity. Its 4-methoxyphenyl oxadiazole substituent differs from the thiophene or substituted phenyl groups in HSGN-235/237/238, leaving the net effect on Gram-negative spectrum unpredictable without direct testing.

Antibacterial Neisseria gonorrhoeae Gram-negative SAR

Mechanism of Action Plasticity: Substituent-Driven Switching Between Discrete Antibacterial Mechanisms

A definitive feature of the N-(1,3,4-oxadiazol-2-yl)benzamide class is that different substituent combinations direct the compound toward entirely distinct antibacterial mechanisms. KKL-35 and MBX-4132 inhibit trans-translation (ribosome rescue); HSGN-94 inhibits lipoteichoic acid (LTA) biosynthesis; HSGN-220, -218, and -144 are multi-targeting agents that depolarize bacterial membranes and disrupt menaquinone biosynthesis; and HSGN-2241 causes potassium ion leakage with subsequent membrane depolarization [1][2]. The mechanism of action for the 4-methoxyphenyl/3-CF3 combination in CAS 865286-59-5 is entirely unknown. Given that 'subtle modifications lead to changes to the mechanism of action' within this scaffold [1], the unique substituent pair in 865286-59-5 may confer a mechanism distinct from all characterized analogs, representing a valuable probe for mechanistic diversification studies.

Mechanism of action Membrane depolarization trans-translation LTA biosynthesis

Resistance Development: In-Class Evidence That Resistance Propensity Is Substituent-Dependent

Resistance development studies within the N-(1,3,4-oxadiazol-2-yl)benzamide class demonstrate that resistance propensity varies by specific analog. Compound F6 (a 3,5-dimethylpiperidinyl sulfonamide-containing oxadiazole-benzamide) showed no detectable resistance development in MRSA over 30 days of serial passage, whereas MRSA rapidly developed resistance to the control antibiotic ciprofloxacin under identical conditions [1]. Similarly, HSGN-220, -218, and -144 (OCF3, SCF3, and SF5-substituted analogs) showed a 'low propensity to develop resistance to MRSA over 30 days' [2]. No resistance development studies have been conducted for any 4-methoxyphenyl-substituted oxadiazole-benzamide, including 865286-59-5. Given the established substituent-dependence of both mechanism and resistance profile within this class, the resistance characteristics of the 4-methoxyphenyl/3-CF3 combination cannot be extrapolated from existing data and require empirical determination.

Antimicrobial resistance MRSA Resistance development Serial passage

Recommended Research and Industrial Application Scenarios for CAS 865286-59-5


SAR Probe for the Under-Explored 4-Methoxyphenyl Oxadiazole Sub-Series

This compound serves as a foundational SAR probe for the 4-methoxyphenyl sub-series of N-(1,3,4-oxadiazol-2-yl)benzamides, a chemical space that remains largely unexplored relative to the extensively characterized 4-fluorophenyl (KKL-40) and halogenated thiophene sub-series. The electron-donating methoxy group introduces distinct electronic (Hammett σp = –0.27) and hydrogen-bonding properties absent in fluoro and chloro analogs. Procurement of 865286-59-5 enables systematic exploration of how this substitution affects antibacterial potency, spectrum, mechanism assignment, and physicochemical properties, directly addressing the gap between the well-characterized electron-withdrawing substituent series and the unstudied electron-donating domain [1][2].

Mechanism-of-Action Diversification Studies

Given that the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has demonstrated at least five distinct antibacterial mechanisms (trans-translation inhibition, LTA biosynthesis inhibition, membrane depolarization via K+ efflux, multi-target menaquinone biosynthesis disruption, and bacteriostatic growth inhibition) and that 'subtle modifications lead to changes to the mechanism of action' [1], the uncharacterized 4-methoxyphenyl/3-CF3 combination in 865286-59-5 may reveal a sixth mechanism. This compound is suitable for global proteomics, RNA expression analysis, membrane potential assays, and macromolecular synthesis inhibition profiling to assign its mechanism and expand the structure–mechanism map for this therapeutically important class [1][2].

Negative Control for Halogen-Dependent Antibacterial Activity Studies

Class-level evidence indicates that simple CF3-substituted oxadiazole-benzamides exhibit attenuated antibacterial potency relative to their halogenated (OCF3, SCF3, SF5, Cl, F) counterparts. HSGN-235 (CF3-phenyl) was 128-fold less potent than HSGN-237 (fluorophenyl) against N. gonorrhoeae [1]. The target compound, lacking halogens at both the oxadiazole 5-aryl and benzamide positions, is predicted to show similarly reduced potency against both Gram-positive and Gram-negative pathogens. Researchers can employ 865286-59-5 as a matched negative control to confirm that antibacterial activity in related series is halogen-dependent, and to quantify the minimum potency contribution of the 4-methoxyphenyl group in the absence of halogen substituents [1][2].

Intellectual Property and Freedom-to-Operate Assessment

The N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial space is the subject of multiple patent filings and academic publications, predominantly covering halogenated, sulfonamide-containing, and polyfluorinated analogs. The 4-methoxyphenyl/3-CF3 combination represents a structurally distinct sub-series that may occupy novel chemical space with respect to existing composition-of-matter claims. Organizations evaluating IP freedom-to-operate or seeking to establish proprietary position in the oxadiazole-benzamide antibacterial field should procure and characterize 865286-59-5 as a reference standard for structural novelty assessment and as a potential starting point for lead optimization that circumvents existing IP [1].

Quote Request

Request a Quote for N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.